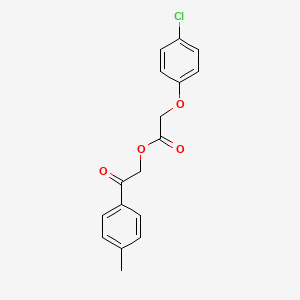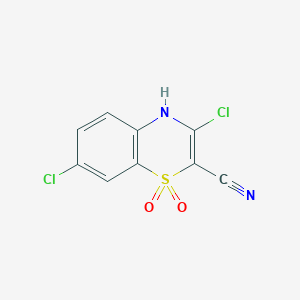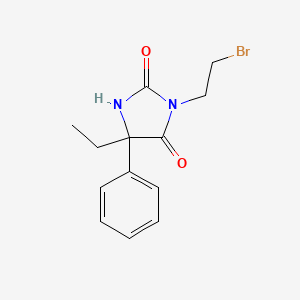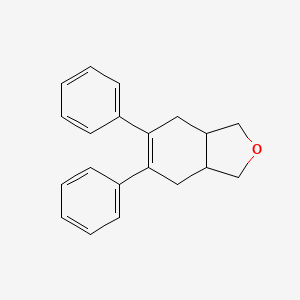![molecular formula C20H40OSn B14209881 Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane CAS No. 831170-15-1](/img/structure/B14209881.png)
Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an oxy-substituted cycloheptene ring. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane can be synthesized through the reaction of tributylstannyl chloride with 2-methylcyclohept-1-en-1-ol in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of tin oxides and other oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the butyl groups are replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Tin oxides, oxidized organic fragments.
Reduction: Corresponding alcohols.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane involves its ability to form stable carbon-tin bonds, which are crucial in various organic transformations. The compound can act as a radical initiator, facilitating radical reactions such as polymerization and cross-coupling. Its molecular targets include organic substrates with reactive functional groups, and it operates through pathways involving radical intermediates.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Tributyltin chloride: Commonly used in the synthesis of other organotin compounds.
Tributyltin acetate: Utilized as a catalyst in organic reactions.
Uniqueness
Tributyl[(2-methylcyclohept-1-en-1-yl)oxy]stannane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds. Its oxy-substituted cycloheptene ring provides additional sites for chemical modification, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
831170-15-1 |
|---|---|
Molecular Formula |
C20H40OSn |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
tributyl-(2-methylcyclohepten-1-yl)oxystannane |
InChI |
InChI=1S/C8H14O.3C4H9.Sn/c1-7-5-3-2-4-6-8(7)9;3*1-3-4-2;/h9H,2-6H2,1H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
ZLNJPWMIITVTFR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=C(CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)


![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)

![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)


![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)

